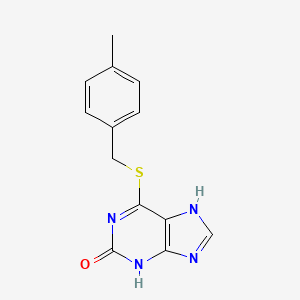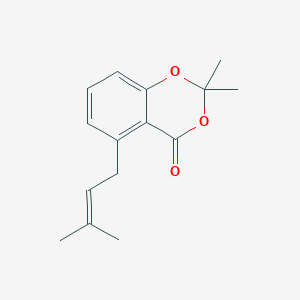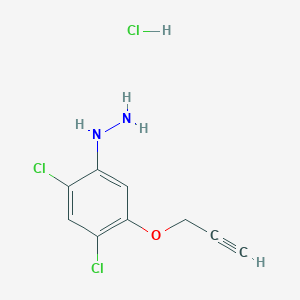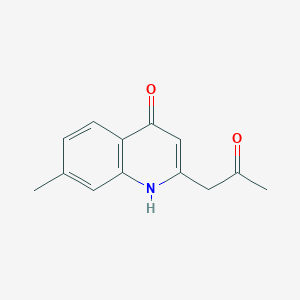![molecular formula C15H21BrO4 B12583232 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- CAS No. 347894-40-0](/img/structure/B12583232.png)
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- is an organic compound that serves as an important building block in organic synthesis. It is characterized by its unique structure, which includes a tetrahydropyran ring substituted with a bromoethoxy and a methoxyphenyl group. This compound is utilized in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- typically involves the reaction of 2-bromoethanol with tetrahydropyran. The reaction is catalyzed by toluene-4-sulfonic acid in dichloromethane at low temperatures. The mixture is stirred at ambient temperature for several hours, followed by purification through silica gel column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Analyse Chemischer Reaktionen
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include dichloromethane, toluene-4-sulfonic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- has several scientific research applications:
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- involves its interaction with specific molecular targets and pathways. The bromoethoxy group allows for nucleophilic substitution reactions, enabling the compound to form covalent bonds with other molecules. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules. The methoxyphenyl group contributes to the compound’s stability and reactivity, influencing its interactions with other chemical species.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- can be compared with similar compounds such as:
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar structure but lacks the methoxyphenyl group, making it less versatile in certain chemical reactions.
2-(4-Bromophenoxy)tetrahydropyran: This compound contains a bromophenoxy group instead of a bromoethoxy group, leading to different reactivity and applications.
The uniqueness of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
347894-40-0 |
|---|---|
Molekularformel |
C15H21BrO4 |
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]oxane |
InChI |
InChI=1S/C15H21BrO4/c1-17-14-10-12(5-6-13(14)18-9-7-16)11-20-15-4-2-3-8-19-15/h5-6,10,15H,2-4,7-9,11H2,1H3 |
InChI-Schlüssel |
VUTMEBYYFXQHIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)COC2CCCCO2)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)


![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)

![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)


![[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B12583181.png)




![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
